molecular formula C20H27N3O B2612985 N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methylbenzamide CAS No. 946340-08-5

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methylbenzamide

Cat. No. B2612985
M. Wt: 325.456
InChI Key: QNQXTQZRFNDLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methylbenzamide, also known as DMABN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMABN is a member of the benzamide family and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization

  • One study utilized a derivative of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methylbenzamide, specifically [18F]FDDNP, to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients using positron emission tomography. This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease progression and response to treatments (Shoghi-Jadid et al., 2002).

Synthetic Utility in Organic Chemistry

  • Research has shown the utility of N,N-dimethylbenzamide, a related compound, in organic synthesis. For example, N,N-dimethylbenzamide and its dimethyl acetals have been used to react with vicinal cis-diols, producing cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, which are useful as temporary protecting groups for vicinal diols (Hanessian & Moralioglu, 1972).

Antitumor Agents

  • A series of carboxamide derivatives of benzo[b][1,6]naphthyridines, which can be synthesized from compounds structurally related to N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-methylbenzamide, showed potent cytotoxic activities against various cancer cell lines. These compounds were evaluated for their effectiveness in preventing tumor growth, with some demonstrating significant antitumor activity in vivo (Deady et al., 2003).

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-15-8-6-7-9-18(15)20(24)21-14-19(23(4)5)16-10-12-17(13-11-16)22(2)3/h6-13,19H,14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQXTQZRFNDLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylbenzamide

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